

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauramide DEA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: B7820546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauramide Diethanolamide (Lauramide DEA) is a non-ionic surfactant widely utilized across the cosmetic, personal care, and industrial sectors for its excellent emulsifying, thickening, and foaming properties.^{[1][2]} A critical parameter governing its functionality is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This guide provides an in-depth analysis of the HLB value of Lauramide DEA, presenting key quantitative data, detailed experimental protocols for its characterization, and logical workflows to aid in research and formulation development.

Lauramide DEA: Chemical Identity and Physicochemical Properties

Lauramide DEA (N,N-bis(2-hydroxyethyl)dodecanamide) is synthesized through the condensation reaction of lauric acid and diethanolamine.^[1] This structure imparts an amphiphilic nature to the molecule, with the long C12 alkyl chain (from lauric acid) acting as the lipophilic tail and the diethanolamine portion with its two hydroxyl groups providing the hydrophilic head.

Hydrophilic-Lipophilic Balance (HLB) Value

The established HLB value for Lauramide DEA is 15.

An HLB value in this range (typically 13-16) indicates that Lauramide DEA is a strongly hydrophilic surfactant. This high HLB value makes it an effective oil-in-water (O/W) emulsifier and a potent solubilizing agent and detergent. Its primary functions are driven by this strong affinity for the aqueous phase while still retaining the ability to interact with oils and other lipophilic substances at their interface.

Quantitative Physicochemical Data

The functional properties of Lauramide DEA are dictated by its chemical structure and resulting HLB value. The following table summarizes key quantitative data for this surfactant.

Property	Value	Conditions	Reference(s)
HLB Value	15	N/A	
Surface Tension	24.6 dynes/cm ²	0.1% aqueous dispersion at 25.5°C	[3]
Water Solubility	49.91 mg/L	20°C	
Solubility (Other)	Soluble	Propylene Glycol, Polyethylene Glycol	[1]
pH	9.0 - 11.5	1-2% aqueous solution	[1][4]
Melting Point	38 - 39 °C	N/A	[1]
Critical Micelle Concentration (CMC)	Not available ¹	N/A	

¹A specific experimental CMC for Lauramide DEA is not readily available in the literature. However, for the closely related Cocamide DEA, the CMC is reported to be in the range of 0.3 - 0.6% (w/v).[5] This value can serve as a useful starting point for formulation development.

Experimental Protocols for Surfactant Characterization

The following sections detail the methodologies for determining the key parameters that define the performance of a surfactant like Lauramide DEA.

Experimental Determination of Required HLB (rHLB)

To effectively formulate an emulsion, the HLB of the surfactant system should match the "required HLB" (rHLB) of the oil phase. This protocol describes a method to experimentally determine the rHLB of a given oil using a blend of surfactants, one with a high HLB (e.g., Polysorbate 80, HLB = 15.0) and one with a low HLB (e.g., Sorbitan Oleate, HLB = 4.3).

Objective: To find the optimal HLB value that produces the most stable emulsion for a specific oil.

Materials:

- Oil phase to be tested
- High HLB surfactant (Surfactant A, e.g., Polysorbate 80)
- Low HLB surfactant (Surfactant B, e.g., Sorbitan Oleate)
- Deionized water
- Series of identical glass vials or test tubes
- Homogenizer or high-shear mixer
- Graduated cylinders and pipettes

Protocol:

- Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. The total surfactant concentration should be kept constant (e.g., 5% of the total emulsion weight). Calculate the required weight percentage of each surfactant for a target HLB using the following formula:
 - $$\text{HLB}_{\text{blend}} = (\text{Mass}_A * \text{HLB}_A + \text{Mass}_B * \text{HLB}_B) / (\text{Mass}_A + \text{Mass}_B)$$

- Prepare blends to cover a range of HLB values (e.g., from 6 to 14 in increments of 1).
- Emulsion Preparation: For each vial, prepare a 100g emulsion (e.g., 10g oil, 5g surfactant blend, 85g deionized water).
- Heating: Gently heat the oil phase and the aqueous phase (water + surfactant blend) separately to ~70°C.
- Homogenization: Add the oil phase to the aqueous phase while mixing with a homogenizer at a constant speed for a fixed duration (e.g., 5 minutes).
- Cooling: Allow the emulsions to cool to room temperature.
- Stability Assessment: Observe the emulsions immediately after preparation and then at set time intervals (e.g., 1 hr, 24 hrs, 1 week). Assess for signs of instability:
 - Creaming: The rising of dispersed droplets to the top.
 - Sedimentation: The settling of dispersed droplets to the bottom.
 - Coalescence: The merging of droplets, leading to phase separation.
 - Flocculation: The clumping of droplets without merging.
- Determination of rHLB: The HLB of the surfactant blend that produces the most stable emulsion (i.e., shows the least phase separation over time) corresponds to the required HLB of the oil phase.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.^[6] Above the CMC, properties like surface tension remain relatively constant.^[6] This protocol uses the Wilhelmy plate method to measure surface tension as a function of concentration to determine the CMC.

Objective: To measure the surface tension of Lauramide DEA solutions at various concentrations and identify the CMC.

Materials:

- Lauramide DEA
- Deionized water
- Surface Tensiometer (with a Wilhelmy plate)
- High-precision analytical balance
- Volumetric flasks and pipettes
- Glass beaker

Protocol:

- Prepare Stock Solution: Accurately weigh a known amount of Lauramide DEA and dissolve it in deionized water to create a concentrated stock solution (e.g., 1000 mg/L).
- Prepare Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations spanning the expected CMC (e.g., from 1 mg/L to 1000 mg/L).
- Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension \approx 72 mN/m at 25°C). Ensure the Wilhelmy plate is meticulously cleaned (e.g., by flaming with a Bunsen burner until red-hot) to remove any contaminants.
- Measurement:
 - Pour a sample of the lowest concentration solution into a clean glass beaker.
 - Lower the Wilhelmy plate until it just touches the surface of the liquid.
 - The instrument will measure the force exerted on the plate, which is proportional to the surface tension. Record the stable reading.
- Repeat for all Concentrations: Clean the plate and beaker thoroughly between each measurement. Repeat step 4 for each concentration, moving from the lowest to the highest

concentration.

- Data Analysis and CMC Determination:

- Plot the surface tension (γ , in mN/m) as a function of the logarithm of the surfactant concentration ($\log C$).
- The resulting graph will show two distinct regions: a steep decline in surface tension with increasing concentration, followed by a plateau.
- Fit linear regression lines to both regions of the plot.
- The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).^[7]

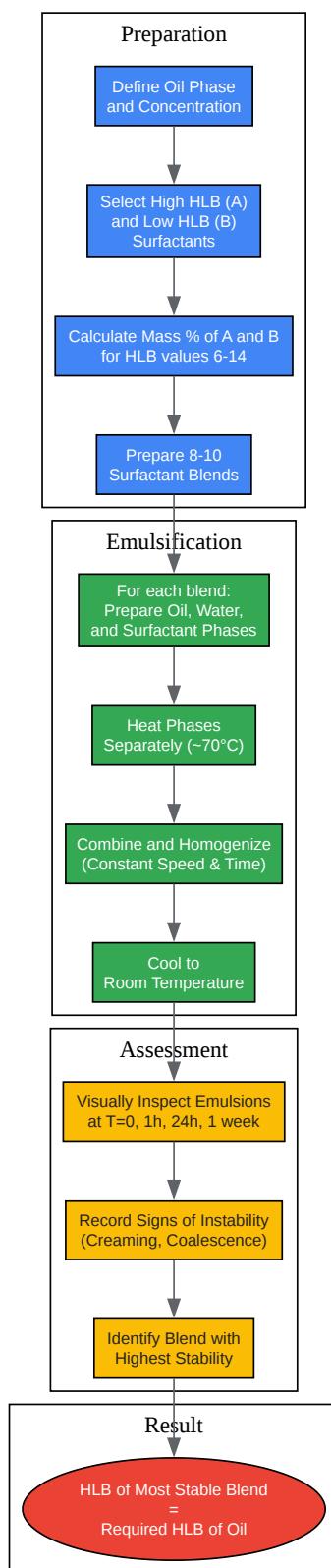
Assessment of Foaming Properties (Ross-Miles Method)

This method is a standardized procedure (e.g., ASTM D1173) for evaluating the foaming capacity and foam stability of a surfactant solution.^[8]

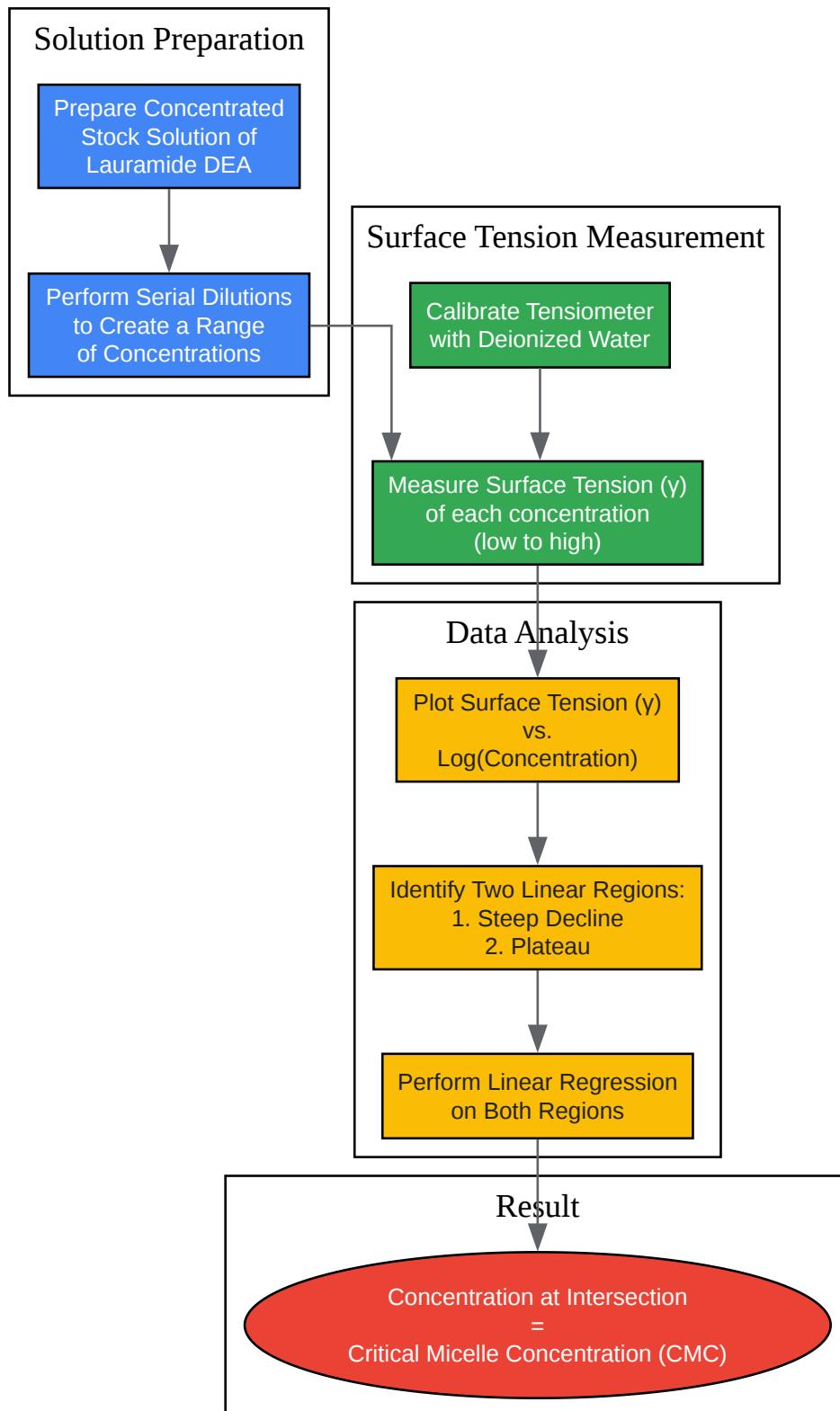
Objective: To quantify the initial foam height and the decay of that foam over time for a Lauramide DEA solution.

Materials:

- Ross-Miles foam apparatus (a jacketed, graduated glass column with a standardized reservoir/pipette)
- Thermostatic water bath
- Lauramide DEA solution of a specified concentration (e.g., 0.1% w/v in deionized water)
- Stopwatch

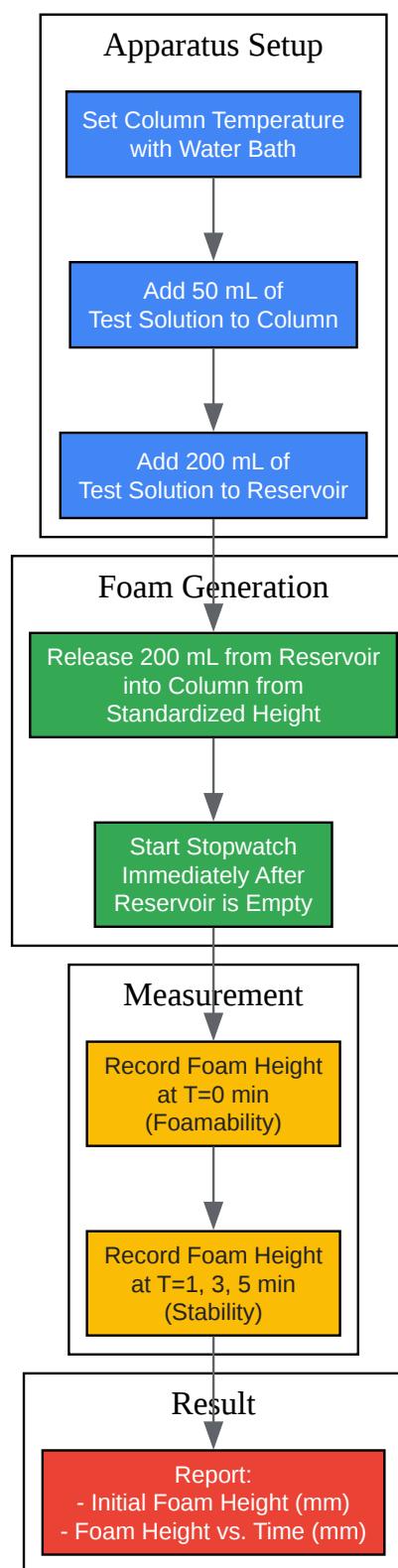

Protocol:

- Temperature Control: Circulate water from the thermostatic bath through the jacket of the glass column to maintain a constant temperature (e.g., $40 \pm 1^\circ\text{C}$).


- Apparatus Preparation: Rinse the apparatus thoroughly with the test solution to ensure the internal surfaces are conditioned.
- Loading the Apparatus:
 - Add 50 mL of the test solution to the bottom of the graduated column.
 - Add 200 mL of the same test solution to the reservoir pipette.
- Foam Generation: Position the reservoir pipette so its tip is at the upper mark of the column. Open the stopcock fully, allowing the 200 mL of solution to fall a standardized height (e.g., 900 mm) into the 50 mL of solution at the bottom.^[8] This impact generates the foam.
- Initial Foam Height Measurement: As soon as all the liquid has drained from the reservoir, start the stopwatch and immediately record the height of the foam column in millimeters. This is the initial foam height, a measure of foamability.
- Foam Stability Measurement: Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes).^[8] The rate of decrease in foam height is a measure of foam stability.
- Data Reporting: Report the initial foam height and the foam heights at the specified time intervals.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.


[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of the Required HLB (rHLB) of an oil phase.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Critical Micelle Concentration (CMC) via surface tension measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing foam performance using the standardized Ross-Miles method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Lauramide DEA / Cocamide DEA - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- To cite this document: BenchChem. [A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauramide DEA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820546#hydrophilic-lipophilic-balance-hlb-value-of-lauramide-dea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com